![molecular formula C7H5FN2O B3089159 4-Fluoro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one CAS No. 1190310-68-9](/img/structure/B3089159.png)
4-Fluoro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one
Overview
Description
4-Fluoro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. It is a heterocyclic compound that contains a pyrrole ring fused with a pyridine ring. The fluoro substituent at position 4 of the pyrrole ring makes it an interesting target for drug discovery.
Scientific Research Applications
Fibroblast Growth Factor Receptor (FGFR) Inhibitor
“4-Fluoro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one” derivatives have shown potent activities against FGFR1, 2, and 3 . FGFRs play an essential role in various types of tumors, and targeting FGFRs represents an attractive strategy for cancer therapy . For example, compound 4h, a derivative of “4-Fluoro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one”, exhibited potent FGFR inhibitory activity .
Cancer Therapy
The abnormal activation of the FGFR signaling pathway plays a crucial role in various types of tumors, including breast cancer, lung cancer, prostate cancer, bladder cancer, and liver cancer . Therefore, “4-Fluoro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one” derivatives, which inhibit FGFRs, can be used in cancer therapy .
Inhibition of Cell Proliferation
In vitro studies have shown that “4-Fluoro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one” derivatives can inhibit cell proliferation . For instance, compound 4h inhibited breast cancer 4T1 cell proliferation .
Induction of Cell Apoptosis
“4-Fluoro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one” derivatives can induce cell apoptosis . This property is beneficial in cancer therapy, where the goal is to kill cancer cells .
Inhibition of Cell Migration and Invasion
“4-Fluoro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one” derivatives can inhibit the migration and invasion of cells . This is particularly important in preventing the spread of cancer cells .
LSD1 Inhibitor
“4-Fluoro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one” has been found to be a potent and reversible inhibitor of Lysine Specific Demethylase 1 (LSD1) . LSD1 is a histone demethylase, and its overexpression is associated with various cancers .
Mechanism of Action
Target of Action
The primary targets of 4-Fluoro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one are the Fibroblast Growth Factor Receptors (FGFRs). FGFRs play an essential role in various types of tumors, making them an attractive target for cancer therapy .
Mode of Action
4-Fluoro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one interacts with FGFRs, inhibiting their activity. This compound has potent activities against FGFR1, 2, and 3 . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail .
properties
IUPAC Name |
4-fluoro-1,3-dihydropyrrolo[2,3-c]pyridin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O/c8-5-2-9-3-6-4(5)1-7(11)10-6/h2-3H,1H2,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGMRSFTRRCISC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=NC=C2NC1=O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201222811 | |
Record name | 4-Fluoro-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201222811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one | |
CAS RN |
1190310-68-9 | |
Record name | 4-Fluoro-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190310-68-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoro-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201222811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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